2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Catalog No.
S904836
CAS No.
1138444-01-5
M.F
C8H11ClINSi
M. Wt
311.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

CAS Number

1138444-01-5

Product Name

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)-trimethylsilane

Molecular Formula

C8H11ClINSi

Molecular Weight

311.62 g/mol

InChI

InChI=1S/C8H11ClINSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3

InChI Key

RXQKTAFCWPMXTO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)I

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)I

Field: Agrochemical and Pharmaceutical Industries

Field: Synthesis of Pyrazolo[3,4-c]pyridine

Field: Synthesis of Fluorinated Organic Chemicals

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a pyridine derivative characterized by the presence of chlorine and iodine substituents as well as a trimethylsilyl group. Its molecular formula is C₈H₁₁ClINSi, and it has a molecular weight of 311.62 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen atoms and the silicon-containing trimethylsilyl group, which can enhance solubility and stability in various chemical environments .

The presence of the halogen atoms in 2-chloro-4-iodo-3-(trimethylsilyl)pyridine allows for various nucleophilic substitution reactions. For instance, it can undergo:

  • Nucleophilic substitution: The chlorine or iodine can be replaced by nucleophiles such as amines or thiols, leading to the formation of new pyridine derivatives.
  • Cross-coupling reactions: Utilizing palladium-catalyzed methods, such as Suzuki or Stille coupling, to form carbon-carbon bonds with other aryl or alkenyl groups .

These reactions are significant for building complex organic molecules in pharmaceutical research.

The synthesis of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine typically involves:

  • Starting Materials: Using 2-chloro-4-iodopyridine as a precursor.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved through reactions with chlorotrimethylsilane in the presence of a base, facilitating the replacement of an active hydrogen atom on the pyridine ring .
  • Purification: The final product is usually purified via column chromatography to ensure high purity for subsequent applications.

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in developing new pharmaceuticals due to its reactive functional groups.
  • Material Science: Its unique properties may contribute to the development of novel materials with specific electronic or optical characteristics .

Interaction studies involving 2-chloro-4-iodo-3-(trimethylsilyl)pyridine could focus on:

  • Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
  • Biological Interactions: Investigating how this compound interacts at a cellular level could reveal its potential therapeutic effects or toxicological profiles.

Such studies are critical for assessing both the efficacy and safety of compounds intended for pharmaceutical use .

Several compounds share structural similarities with 2-chloro-4-iodo-3-(trimethylsilyl)pyridine. Here are some notable examples:

Compound NameSimilarityKey Features
2-Chloro-5-iodo-pyridine0.79Contains iodine and chlorine, used in synthesis
2-Chloro-3-(trimethylsilyl)pyridine0.75Similar silylation but different positioning
2-Chloro-5-iodo-4-methylpyridine0.74Methyl substitution alters reactivity
2-Chloro-5-iodo-pyridinamine0.72Amino group introduces different reactivity

These compounds highlight the unique attributes of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine, particularly its specific halogen placements and the presence of a trimethylsilyl group, which can significantly influence chemical behavior and potential applications .

Wikipedia

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

Explore Compound Types